3-Amino-2-(diphenylcarbamoyl)-6-hydroxythieno[2,3-b]pyridine-5-carboxylic acid
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Overview
Description
3-AMINO-2-(DIPHENYLCARBAMOYL)-6-OXO-6H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of thienopyridines Thienopyridines are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-2-(DIPHENYLCARBAMOYL)-6-OXO-6H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the condensation of a thieno[2,3-b]pyridine derivative with an appropriate amine and a diphenylcarbamoyl chloride. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also minimize human error and improve safety.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-2-(DIPHENYLCARBAMOYL)-6-OXO-6H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in a polar aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
3-AMINO-2-(DIPHENYLCARBAMOYL)-6-OXO-6H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-AMINO-2-(DIPHENYLCARBAMOYL)-6-OXO-6H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds like clopidogrel and prasugrel, which are used as antiplatelet agents.
Pyridine Derivatives: Compounds such as nicotinic acid and pyridoxine, which have various biological activities.
Uniqueness
What sets 3-AMINO-2-(DIPHENYLCARBAMOYL)-6-OXO-6H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C21H15N3O4S |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
3-amino-2-(diphenylcarbamoyl)-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C21H15N3O4S/c22-16-14-11-15(21(27)28)18(25)23-19(14)29-17(16)20(26)24(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H,22H2,(H,23,25)(H,27,28) |
InChI Key |
SRKYVUHCYSCIHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=C(C4=C(S3)NC(=O)C(=C4)C(=O)O)N |
Origin of Product |
United States |
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